Ethyl 4-Ethynylbenzoate
Overview
Description
Ethyl 4-Ethynylbenzoate is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 and is a colorless to white to yellow liquid or low-melting solid .
Molecular Structure Analysis
The molecular structure of Ethyl 4-Ethynylbenzoate consists of an ethynyl group (-C≡CH) attached to the 4-position of a benzoate ester . The average mass of the molecule is 174.196 Da and the monoisotopic mass is 174.068085 Da .
Physical And Chemical Properties Analysis
Ethyl 4-Ethynylbenzoate is a colorless to white to yellow liquid or low-melting solid . It has a molecular weight of 174.2 . The compound should be stored in a sealed container in a dry environment at 2-8°C .
Scientific Research Applications
Polymer Synthesis and Characterization : Ethyl 4-Ethynylbenzoate is used in the synthesis and characterization of polymers, particularly poly(phenylacetylenes) with activated ester side groups. These polymers show significant reactivity, indicating potential applications in materials science (Pauly & Théato, 2011).
Reactivity of Constitutional Isomers : The reactivity of constitutional isomers of monosubstituted ethynylbenzoates, including pentafluorophenyl ester ethynylbenzoates, has been studied for the synthesis of functional poly(phenylacetylenes). This research explores the effects of the position of the ester moiety on the phenyl ring on the reactivity of polymers (Pauly & Théato, 2012).
Corrosion Inhibition in Industrial Processes : In the context of industrial applications, derivatives of Ethyl 4-Ethynylbenzoate have been investigated as corrosion inhibitors for mild steel, which is crucial for industrial pickling processes. The efficiency of these inhibitors and their interaction with metal surfaces have been extensively studied (Dohare, Ansari, Quraishi, & Obot, 2017).
Gas Sensing Technologies : Ethynylated derivatives of Ethyl 4-Ethynylbenzoate have been utilized in the development of resistive-type carbon dioxide (CO2) gas sensors. These sensors operate at room temperature and demonstrate potential for environmental monitoring and safety applications (Daud, Wahid, & Khairul, 2019).
Photocatalytic Studies : Research has been conducted on the environmental behavior of UV filters, including Ethyl-4-aminobenzoate, a derivative of Ethyl 4-Ethynylbenzoate. This study investigates the transformation products and environmental fate of these compounds, which is vital for understanding their ecological impact (Li et al., 2017).
Medical Research : In the field of medical research, Ethyl 4-Ethynylbenzoate derivatives have been explored for their potential applications in the treatment of ethylene glycol poisoning. These studies focus on the use of antidotes that inhibit alcohol dehydrogenase, such as fomepizole, and their comparative efficacy with traditional treatments (Brent, 2012).
Organic Chemistry and Drug Synthesis : The compound has been studied in the context of organic chemistry, specifically in the synthesis of biaryl compounds with potential anti-arthritic properties. This research is significant for the development of new pharmaceuticals (Costa et al., 2012).
Safety And Hazards
Ethyl 4-Ethynylbenzoate has been classified with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation and avoiding contact with skin and eyes . In case of accidental exposure, it’s recommended to move the victim into fresh air and seek immediate medical attention .
properties
IUPAC Name |
ethyl 4-ethynylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGLAFXBLZHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573863 | |
Record name | Ethyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Ethynylbenzoate | |
CAS RN |
10602-03-6 | |
Record name | Ethyl 4-ethynylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-ethynylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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